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  • Product: n-(2-Nitrophenyl)formamide
  • CAS: 7418-32-8

Core Science & Biosynthesis

Foundational

N-(2-Nitrophenyl)formamide chemical structure and physical properties

N-(2-Nitrophenyl)formamide (CAS 7418-32-8): Structural Profiling, Mechanistic Synthesis, and Applications in Heterocyclic Drug Design Executive Summary In the landscape of organic synthesis and rational drug design, N-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Nitrophenyl)formamide (CAS 7418-32-8): Structural Profiling, Mechanistic Synthesis, and Applications in Heterocyclic Drug Design

Executive Summary

In the landscape of organic synthesis and rational drug design, N-(2-Nitrophenyl)formamide (commonly known as 2'-nitroformanilide) serves as a highly versatile, pre-organized building block. Functioning both as a protected aniline and a direct precursor to complex heterocyclic scaffolds, this compound is indispensable for developing benzimidazole-based therapeutics, matrix metalloproteinase inhibitors, and advanced agrochemicals.

Because the ortho-nitro group severely deactivates the aniline core, synthesizing N-(2-Nitrophenyl)formamide requires precise, mechanistically driven formylation strategies to overcome poor nucleophilicity. This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, details self-validating synthetic protocols, and maps its downstream utility in pharmaceutical development.

Physicochemical Profiling & Structural Dynamics

The physical behavior of N-(2-Nitrophenyl)formamide is heavily dictated by its ortho-substituted geometry. The proximity of the electron-withdrawing nitro group to the formamide moiety induces strong intramolecular hydrogen bonding. This pseudo-ring formation restricts bond rotation, stabilizes the molecule, and distinctly influences its melting point and spectral signatures[1].

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
CAS Number 7418-32-8Primary registry identifier[2].
Molecular Formula C₇H₆N₂O₃Used for exact mass MS calibration.
Molecular Weight 166.13 g/mol Stoichiometric baseline for synthesis[2].
Melting Point 123–124 °CCritical benchmark for validating product purity post-crystallization[1].
SMILES String O=CNc1ccccc1[O-]Computational modeling and cheminformatics.
GHS Classification Acute Tox. 4, Skin Sens. 1Requires stringent PPE (H302, H317)[2].

Causality Insight: The melting point of 123–124 °C is relatively high for a low-molecular-weight formanilide. This is a direct consequence of the planar stabilization provided by the intramolecular hydrogen bond between the formyl N–H and the ortho-nitro oxygen, which enhances crystal lattice packing energy.

Mechanistic Synthesis Workflows

Synthesizing N-(2-Nitrophenyl)formamide presents a classic challenge in electrophilic aromatic chemistry. The starting material, 2-nitroaniline, is a notoriously poor nucleophile. The nitro group exerts strong inductive (-I) and mesomeric (-M) pull, stripping electron density from the amine. Consequently, standard formylation with neat formic acid fails or requires degradative levels of heat.

To bypass this, synthetic chemists employ two primary pathways:

  • Pathway A: Hyper-Electrophilic Formylation. Utilizing in situ generated Acetic Formic Anhydride (AFA)[3] or 2,2,2-Trifluoroethyl Formate (TFEF)[4]. These reagents feature superior leaving groups (acetate and trifluoroethoxide, respectively), drastically lowering the activation energy required for the deactivated amine to attack the carbonyl carbon.

  • Pathway B: Regioselective Nitration. Starting with formanilide, nitration is performed at sub-zero temperatures. The formyl group is an ortho/para director. By strictly controlling the temperature (0 to -5 °C), dinitration and formyl hydrolysis are prevented, allowing the isolation of the ortho-isomer[5].

Synthesis A 2-Nitroaniline (Poor Nucleophile) R1 Formylation (AFA or TFEF) A->R1 B Formanilide (Activated Ring) R2 Regioselective Nitration (HNO3 / Ac2O, < 0°C) B->R2 C N-(2-Nitrophenyl)formamide (Target Scaffold) R1->C High Yield R2->C Ortho/Para Mix

Caption: Synthetic routes to N-(2-Nitrophenyl)formamide via hyper-electrophilic formylation or nitration.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol utilizes Acetic Formic Anhydride (AFA), a highly scalable and self-validating method for formylating deactivated anilines[3].

Protocol: Synthesis via Acetic Formic Anhydride (AFA)

Rationale: AFA is generated in situ. The acetate acts as an excellent leaving group, driving the formylation of the electron-deficient 2-nitroaniline at room temperature, thereby avoiding thermal degradation.

  • AFA Generation (Temperature Critical):

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 1.5 equivalents of acetic anhydride.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add 1.2 equivalents of anhydrous formic acid dropwise over 15 minutes.

    • Causality: The exothermic formation of AFA must be controlled to prevent the decomposition of the anhydride into carbon monoxide and acetic acid.

    • Stir the mixture at 50 °C for 1 hour, then cool back to room temperature.

  • Nucleophilic Addition:

    • Dissolve 1.0 equivalent of 2-nitroaniline in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the 2-nitroaniline solution dropwise to the AFA mixture.

    • Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process):

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The bright yellow spot of 2-nitroaniline (higher Rf) will disappear, replaced by a paler, UV-active spot of the product (lower Rf due to increased polarity).

  • Workup and Isolation:

    • Quench the reaction by pouring it over crushed ice. The sudden shift in polarity forces the hydrophobic N-(2-Nitrophenyl)formamide to precipitate.

    • Filter the solid under a vacuum, washing thoroughly with cold water to remove residual acetic and formic acids.

  • Final Validation:

    • Recrystallize from ethanol/water (1:1).

    • Assess the melting point. A sharp melt at 123–124 °C confirms the absence of unreacted starting material or di-formylated byproducts[1].

Downstream Applications in Drug Development

In pharmaceutical chemistry, N-(2-Nitrophenyl)formamide is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly prized intermediate for generating Benzimidazole cores[5]. The spatial arrangement of the ortho-nitro and formamide groups creates a pre-organized system perfectly primed for cyclization.

The Cyclization Mechanism: When the nitro group is subjected to catalytic hydrogenation (Pd/C, H₂) or chemical reduction (hydrazine), it converts to an amine, yielding N-(2-Aminophenyl)formamide. The newly formed, highly nucleophilic amine immediately attacks the adjacent formyl carbonyl carbon. Subsequent acid-catalyzed dehydration (-H₂O) locks the structure into the aromatic benzimidazole ring[5]. This scaffold is the backbone of blockbuster drugs, including proton pump inhibitors (e.g., Omeprazole) and anthelmintics (e.g., Albendazole).

Benzimidazole Step1 N-(2-Nitrophenyl)formamide Step2 N-(2-Aminophenyl)formamide Step1->Step2 Pd/C, H2 (Reduction) Step3 Benzimidazole Core Step2->Step3 H+, -H2O (Cyclization)

Caption: Downstream application: Conversion of the formamide to a benzimidazole core via reduction and cyclization.

References

  • NextSDS Chemical Substance Database. "2'-NITROFORMANILIDE (CAS 7418-32-8)". NextSDS. URL: [Link][2]

  • SpectraBase. "2'-Nitroformanilide - Melting Point and NMR Spectra". John Wiley & Sons. URL: [Link][1]

  • Alamgir, M., et al. "Synthesis of Dimethoxy Activated Benzimidazoles and Bisbenzimidazoles." Heterocycles, Semantic Scholar (2020). URL:[Link][5]

  • Journal of Emerging Technologies and Innovative Research. "N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel." JETIR. URL: [Link][3]

  • Hill, D. R., et al. "2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines." Organic Letters, ACS Publications (2001). URL: [Link][4]

Sources

Exploratory

N-(2-Nitrophenyl)formamide CAS registry number and safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-(2-Nitrophenyl)formamide, a key chemical intermediate. Authored from the perspective of a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(2-Nitrophenyl)formamide, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity and Core Properties

N-(2-Nitrophenyl)formamide is an organic compound featuring a formamide group attached to a 2-nitrophenyl ring. This structure, containing both a reactive nitro group and an amide functionality, makes it a versatile precursor in organic synthesis.

Table 1: Chemical Identifiers and Properties of N-(2-Nitrophenyl)formamide

PropertyValueSource
CAS Registry Number 7418-32-8[1][2]
Molecular Formula C₇H₆N₂O₃[2]
Molecular Weight 166.13 g/mol [2]
MDL Number MFCD00088780[2]

While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from related structures. For instance, the melting point of the isomeric N-(4-Nitrophenyl)formamide is 196-200 °C, suggesting that N-(2-Nitrophenyl)formamide is also a solid at room temperature.

Safety Data Sheet (SDS) Analysis: A Composite Hazard Profile

Hazard Identification and Precautionary Measures

Nitroaromatic compounds are often associated with toxicity, and formamides can present reproductive hazards.[3][4][5] A conservative approach to handling N-(2-Nitrophenyl)formamide is therefore essential.

Table 2: Synthesized Hazard and Safety Information

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[3][4][6]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[7]
Eye Damage/Irritation May cause serious eye irritation or damage.[3][6]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Skin Irritation May cause skin irritation.[4]P280: Wear protective gloves.
Reproductive Toxicity Suspected of damaging fertility or the unborn child, a known hazard for formamide.[3][4]P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention.[5]

First-Aid Measures

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.[3]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][7]

Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[4][5]

Synthesis and Reactivity

The synthesis of N-(2-Nitrophenyl)formamide typically involves the N-formylation of 2-nitroaniline. This is a common transformation in organic chemistry, and several methods can be employed. A prevalent and effective method utilizes a mixture of formic acid and acetic anhydride.[8]

Experimental Protocol: Synthesis of N-(2-Nitrophenyl)formamide

This protocol is adapted from the synthesis of a structurally similar compound, N-(4-methyl-2-nitrophenyl)formamide.[8]

  • Dissolution: Dissolve 2-nitroaniline in a suitable solvent, such as methylene chloride.

  • Preparation of Formylating Agent: Prepare a mixture of formic acid and acetic anhydride. This mixture generates the active formylating agent.

  • Reaction: Add the formic acid/acetic anhydride mixture dropwise to the solution of 2-nitroaniline, maintaining a controlled temperature (e.g., room temperature).

  • Stirring: Allow the reaction mixture to stir for several hours (e.g., 16 hours) to ensure complete conversion.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude product can then be purified.

  • Purification: Wash the resulting crystals with a non-polar solvent like ether to remove impurities, yielding the purified N-(2-Nitrophenyl)formamide.

Synthesis_Workflow A 2-Nitroaniline C Reaction Mixture (in Methylene Chloride) A->C Dissolve B Formic Acid + Acetic Anhydride B->C Add dropwise D N-(2-Nitrophenyl)formamide (Crude Product) C->D Stir & Evaporate E Purified Product D->E Purify (Wash)

Caption: Generalized workflow for the synthesis of N-(2-Nitrophenyl)formamide.

The chemical reactivity of this compound is dictated by its functional groups. The nitro group can be readily reduced to an amine, opening pathways for the synthesis of various diamino compounds and heterocyclic systems.[9][10] The formamide group can be hydrolyzed to reveal the parent aniline.[9]

Applications in Research and Drug Development

While N-(2-Nitrophenyl)formamide is not typically an active pharmaceutical ingredient itself, it serves as a valuable building block in medicinal chemistry.[10] Its utility lies in its role as a precursor for more complex molecules with potential biological activity.

Key Synthetic Applications:

  • Precursor for Biologically Active Molecules: The dual functionality of a reducible nitro group and a modifiable amide group allows for the creation of diverse chemical libraries for biological screening.[10]

  • Synthesis of Sulfonamide Derivatives: The amino group, obtained after the reduction of the nitro group, is a key handle for introducing a sulfonamide moiety. Sulfonamides are a well-established class of compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[10][11]

  • Development of Heterocyclic Compounds: The reactive sites on the molecule can be utilized in cyclization reactions to form various heterocyclic structures, which are common scaffolds in many approved drugs.

The general workflow for utilizing N-(2-Nitrophenyl)formamide as a synthetic intermediate in drug discovery is illustrated below.

Drug_Development_Workflow A N-(2-Nitrophenyl)formamide B Reduction of Nitro Group (e.g., with Fe/HOAc) A->B C N-(2-Aminophenyl)formamide B->C D Further Functionalization (e.g., Sulfonylation, Alkylation) C->D E Library of Diverse Derivatives D->E F Biological Screening (e.g., Antitumor, Antiviral) E->F G Lead Compound Identification F->G

Caption: Application of N-(2-Nitrophenyl)formamide in a drug discovery workflow.

Conclusion

N-(2-Nitrophenyl)formamide is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While comprehensive data on the compound itself is limited, a thorough understanding of its core properties, a safety-first approach to handling based on related structures, and knowledge of its synthetic utility provide a solid foundation for its application in research and development. Its role as a precursor for diverse and complex molecules underscores its importance for scientists and professionals in the field of drug discovery.

References

  • PubChem. N-[formamido-(2-nitrophenyl)methyl]formamide. [Link]

  • NextSDS. N-(2-chloro-5-nitrophenyl)formamide — Chemical Substance Information. [Link]

  • CAS Common Chemistry. N-[5-(Methylsulfonyl)-2-[(2-nitrophenyl)thio]phenyl]formamide. [Link]

  • PrepChem.com. Synthesis of N-(4-methyl-2-nitrophenyl)formamide. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • NextSDS. N-[5-(methylsulphonyl)-2-[(2-nitrophenyl)thio]phenyl]formamide. [Link]

  • Indian Journal of Chemistry. Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. [Link]

  • Vizgen. Safety Data Sheet. [Link]

  • SciSpace. direct synthesis of n,n-disubstituted formamides by oxidation of imines using hfip. [Link]

  • ResearchGate. Synthesis of N-phenyl formamide derivatives from different aromatic.... [Link]

  • PMC. Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. [Link]

  • European Pharmaceutical Review. Applications in drug development. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient N-Formylation Protocol for the Synthesis of N-(2-Nitrophenyl)formamide

Introduction & Mechanistic Rationale N-(2-Nitrophenyl)formamide (CAS: 7418-32-8) is a critical synthetic intermediate widely utilized in the preparation of functionalized benzimidazoles, quinazolines, and other complex h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(2-Nitrophenyl)formamide (CAS: 7418-32-8) is a critical synthetic intermediate widely utilized in the preparation of functionalized benzimidazoles, quinazolines, and other complex heterocyclic scaffolds[1].

The formylation of ortho-substituted electron-deficient anilines, such as 2-nitroaniline, presents a distinct synthetic challenge. The strongly electron-withdrawing nature of the nitro group at the ortho position significantly reduces the nucleophilicity of the amine. Consequently, standard formylation techniques using aqueous formic acid are often sluggish, requiring extended heating and resulting in poor yields[2].

To overcome this thermodynamic barrier, this protocol utilizes Acetic Formic Anhydride (AFA) as the formylating agent. Generated in situ by the reaction of anhydrous formic acid with acetic anhydride, AFA is a highly electrophilic species that rapidly and irreversibly transfers a formyl group to the deactivated amine[2]. Alternatively, modern approaches have utilized reagents like 2,2,2-Trifluoroethyl formate (TFEF) for this transformation, though the AFA method remains the most cost-effective and scalable for bulk synthesis[3].

Reaction Workflow

G FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (In Situ Intermediate) FA->AFA 0-5 °C Exothermic AA Acetic Anhydride (Ac2O) AA->AFA PROD N-(2-Nitrophenyl)formamide AFA->PROD N-Formylation NA 2-Nitroaniline NA->PROD Nucleophilic Attack

Reaction workflow for the synthesis of N-(2-Nitrophenyl)formamide via acetic formic anhydride.

Quantitative Data & Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 50 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Hazards
2-Nitroaniline 138.121.06.90 gSubstrateToxic (Oral/Dermal/Inhalation)[4]
Formic Acid (98%) 46.033.05.66 mLFormyl SourceCorrosive, Volatile
Acetic Anhydride 102.092.511.8 mLActivating AgentCorrosive, Moisture Sensitive
Ice/Water 18.02Excess~100 mLQuench/PrecipitantN/A

Experimental Protocol

Safety Precautions: All steps must be performed in a properly functioning fume hood. Acetic formic anhydride can decompose into carbon monoxide (CO) gas if heated above 50 °C. Continuous temperature monitoring is mandatory.

Step 1: In Situ Generation of Acetic Formic Anhydride
  • Equip a thoroughly dried 100 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an internal thermometer. Causality: Strict anhydrous conditions are required because AFA is highly susceptible to hydrolysis, which would revert the active species back to the constituent acids.

  • Add 5.66 mL of 98% formic acid to the flask and cool the system to 0–5 °C using an ice-water bath.

  • Charge the dropping funnel with 11.8 mL of acetic anhydride.

  • Add the acetic anhydride dropwise over a period of 15 minutes, maintaining the internal temperature below 10 °C. Causality: The formation of AFA is a highly exothermic process. If the temperature exceeds 50 °C, AFA undergoes rapid thermal decomposition into carbon monoxide and acetic acid, creating a severe pressure hazard and destroying the reagent.

  • Once the addition is complete, heat the mixture gently to 40 °C for 15 minutes, then cool it back down to room temperature. Causality: This brief heating period ensures the complete thermodynamic conversion of the mixed anhydrides to the desired acetic formic anhydride.

Step 2: N-Formylation of 2-Nitroaniline
  • To the stirring AFA solution at room temperature, add 6.90 g of 2-nitroaniline in small portions over 10 minutes. Causality: Portion-wise addition prevents sudden thermal spikes. The electron-poor amine requires the highly concentrated, reactive environment of the neat AFA to drive the nucleophilic attack.

  • Allow the reaction mixture to stir at room temperature for 2 to 3 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Causality: 2-Nitroaniline is intensely yellow, whereas the formylated product is significantly paler. The disappearance of the bright yellow starting material spot indicates reaction completion.

Step 3: Quenching and Isolation
  • Once TLC confirms the consumption of the starting material, slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water. Causality: The ice-water quench serves a dual purpose. First, it rapidly hydrolyzes all unreacted AFA and acetic anhydride into water-soluble formic and acetic acids. Second, the sudden increase in solvent polarity forces the highly hydrophobic N-(2-Nitrophenyl)formamide to precipitate out of solution as a solid.

  • Continue stirring for 15 minutes until the ice has melted and the precipitate has fully coagulated.

  • Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 30 mL portions of cold distilled water to remove residual acids.

Step 4: Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling ethanol. Causality: Recrystallization exploits the differential solubility of the product and trace impurities (such as di-formylated byproducts or unreacted amine) at elevated temperatures, yielding high-purity crystalline N-(2-Nitrophenyl)formamide.

  • Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

References

  • Jetir.Org : N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available at: [Link]

  • Organic Letters - ACS Publications : 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Available at:[Link]

  • ResearchGate : Highly efficient one pot synthesis of benzimidazoles from 2-nitroaniline and PhSiH3 as reducing agent catalyzed by Pd/C as a heterogeneous catalyst. Available at:[Link]

  • NextSDS : 2'-NITROFORMANILIDE — Chemical Substance Information. Available at: [Link]

Sources

Application

The Strategic Utility of N-(2-Nitrophenyl)formamide in Benzimidazole Synthesis: A Guide for Advanced Practitioners

Introduction: The Benzimidazole Scaffold and a Modern Synthetic Approach The benzimidazole core is a privileged heterocyclic motif, forming the structural basis for a multitude of pharmacologically active agents and func...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzimidazole Scaffold and a Modern Synthetic Approach

The benzimidazole core is a privileged heterocyclic motif, forming the structural basis for a multitude of pharmacologically active agents and functional materials. Its synthesis has been a subject of extensive research, leading to a variety of methodologies. Among these, the reductive cyclization of o-nitroaniline derivatives offers a robust and versatile route. This application note provides a detailed exploration of a key intermediate in this pathway: N-(2-Nitrophenyl)formamide . We will delve into its preparation and its subsequent transformation into the benzimidazole ring system, offering a strategic alternative to traditional condensation reactions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this efficient synthetic strategy.

The classical Phillips-Ladenburg synthesis, involving the condensation of o-phenylenediamines with carboxylic acids at high temperatures, has long been a workhorse in benzimidazole synthesis.[1][2] However, the need for milder conditions and greater functional group tolerance has driven the development of alternative methods. The use of o-nitroanilines as precursors, followed by a reductive cyclization, has emerged as a powerful approach, often allowing for the construction of the benzimidazole core in a single pot.[3][4] Central to this transformation is the in-situ or explicit formation of an N-formylated intermediate, which, upon reduction of the nitro group, readily cyclizes to afford the desired benzimidazole.

This guide will first detail the synthesis of N-(2-Nitrophenyl)formamide from readily available o-nitroaniline. Subsequently, we will present a comprehensive protocol for its reductive cyclization, examining the mechanistic underpinnings and the critical parameters that govern the reaction's success.

Mechanistic Insights: A Tale of Two Reductions and a Cyclization

The conversion of N-(2-Nitrophenyl)formamide to benzimidazole is a fascinating cascade of chemical events. The overall transformation can be dissected into two principal stages: the reduction of the aromatic nitro group and the subsequent intramolecular cyclization-dehydration.

The initial and most critical step is the selective reduction of the nitro group to an amino group, yielding the transient intermediate, N-(2-aminophenyl)formamide. A variety of reducing agents can be employed for this purpose, each with its own mechanistic nuances. Common choices include metal-based reductants like iron powder in the presence of an acid or ammonium chloride, and dithionites such as sodium dithionite (Na₂S₂O₄).[3][5]

Once the o-phenylenediamine moiety is formed, the molecule is primed for intramolecular cyclization. The formyl group, being an excellent electrophile, is readily attacked by the newly formed nucleophilic amino group. This addition-elimination sequence results in the formation of the imidazole ring, with the expulsion of a water molecule. The driving force for this step is the formation of the stable, aromatic benzimidazole ring system.

The following diagram, rendered in DOT language, illustrates this mechanistic pathway.

Benzimidazole Synthesis Mechanism cluster_0 Synthesis of N-(2-Nitrophenyl)formamide cluster_1 Reductive Cyclization o_nitroaniline o-Nitroaniline intermediate_1 N-(2-Nitrophenyl)formamide o_nitroaniline->intermediate_1 N-Formylation formic_acid Formic Acid formic_acid->intermediate_1 intermediate_2 N-(2-aminophenyl)formamide (transient) intermediate_1->intermediate_2 Nitro Group Reduction [Reducing Agent] intermediate_1->intermediate_2 benzimidazole Benzimidazole intermediate_2->benzimidazole Intramolecular Cyclization - H₂O

Caption: Mechanistic pathway for benzimidazole synthesis from o-nitroaniline.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of N-(2-Nitrophenyl)formamide and its subsequent conversion to benzimidazole.

Part 1: Synthesis of N-(2-Nitrophenyl)formamide

This protocol is based on the general principle of N-formylation of anilines using formic acid.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Nitroaniline138.1213.8 g0.1
Formic Acid (98%)46.0323 mL0.5
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add o-nitroaniline (13.8 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture to dissolve the o-nitroaniline.

  • Add formic acid (23 mL, 0.5 mol) to the solution.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting solid is crude N-(2-Nitrophenyl)formamide. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Dry the purified crystals in a vacuum oven. The expected yield is typically high, in the range of 85-95%.

Part 2: Reductive Cyclization of N-(2-Nitrophenyl)formamide to Benzimidazole

This protocol utilizes sodium dithionite as the reducing agent, a method known for its mildness and efficiency.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-Nitrophenyl)formamide166.1316.6 g0.1
Sodium Dithionite (Na₂S₂O₄)174.1152.2 g0.3
Ethanol-200 mL-
Water-100 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-(2-Nitrophenyl)formamide (16.6 g, 0.1 mol) in ethanol (200 mL).

  • In a separate beaker, dissolve sodium dithionite (52.2 g, 0.3 mol) in water (100 mL).

  • Slowly add the sodium dithionite solution to the stirred suspension of N-(2-Nitrophenyl)formamide at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The remaining aqueous mixture is then cooled in an ice bath to precipitate the crude benzimidazole.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure benzimidazole.

  • Dry the purified product. The expected yield of benzimidazole is generally in the range of 80-90%.

Workflow Visualization

The overall experimental workflow can be visualized as a two-stage process, as depicted in the following diagram.

Experimental Workflow cluster_stage1 Stage 1: N-Formylation cluster_stage2 Stage 2: Reductive Cyclization start Start: o-Nitroaniline & Formic Acid dissolve Dissolve in Toluene start->dissolve reflux Reflux with Dean-Stark Trap dissolve->reflux monitor_tlc1 Monitor by TLC reflux->monitor_tlc1 workup1 Solvent Removal & Recrystallization monitor_tlc1->workup1 product1 Product: N-(2-Nitrophenyl)formamide workup1->product1 start2 Start: N-(2-Nitrophenyl)formamide product1->start2 Proceed to next stage suspend Suspend in Ethanol start2->suspend add_reductant Add Aqueous Na₂S₂O₄ suspend->add_reductant reflux2 Reflux add_reductant->reflux2 monitor_tlc2 Monitor by TLC reflux2->monitor_tlc2 workup2 Solvent Removal, Precipitation & Recrystallization monitor_tlc2->workup2 product2 Final Product: Benzimidazole workup2->product2

Caption: Two-stage workflow for benzimidazole synthesis via N-(2-Nitrophenyl)formamide.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the use of standard analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a critical tool for monitoring the progress of both the N-formylation and the reductive cyclization steps. The disappearance of the starting material and the appearance of the product spot provide a real-time assessment of the reaction's status, preventing premature work-up or unnecessarily long reaction times.

  • Product Characterization: The identity and purity of the intermediate, N-(2-Nitrophenyl)formamide, and the final product, benzimidazole, should be unequivocally confirmed. This is achieved through a combination of techniques:

    • Melting Point Determination: A sharp melting point corresponding to the literature value is a good indicator of purity.

    • Spectroscopic Analysis:

      • ¹H and ¹³C NMR: Provides detailed structural information, confirming the connectivity of atoms.

      • FTIR: Allows for the identification of key functional groups (e.g., the disappearance of the nitro group stretches and the appearance of the N-H stretch in the final product).

      • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

By employing these analytical methods, researchers can be confident in the outcome of their synthesis and the quality of the materials produced.

Conclusion

The use of N-(2-Nitrophenyl)formamide as a discrete intermediate provides a reliable and high-yielding pathway to the benzimidazole scaffold. This method offers several advantages, including the use of readily available starting materials and the ability to employ mild reducing agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement this valuable synthetic strategy in their own laboratories. The systematic application of analytical monitoring and characterization ensures the trustworthiness and reproducibility of the described procedures.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Synthesis of 2H-Benzimidazoles from 2-Nitroanilines. Synlett, 2010(18), 2759-2764. [Link]

  • Ehrenfeld, L., & Puterbaugh, M. (1928). o-NITROANILINE. Organic Syntheses, 8, 84. [Link]

  • Request PDF. (2025, August 7). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. [Link]

  • Li, J., Chen, J., & Song, J. (2020). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 18(34), 6643-6647. [Link]

  • Wang, Y., et al. (2019). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[7]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 17(3), 553-557. [Link]

  • Taylor & Francis. (n.d.). 2-nitroaniline – Knowledge and References. [Link]

  • Google Patents. (1995).
  • Li, J., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Omega, 8(39), 35829–35837. [Link]

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Nasr-Esfahani, M., et al. (2021). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 23(18), 7087-7113. [Link]

  • Yadav, P., & Singh, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical and Pharmaceutical Research, 15(7), 1-15. [Link]

  • Sciencemadness Discussion Board. (2009, January 7). synthesis of O-nitroaniline. [Link]

  • Wang, Z., et al. (2023). Reductive N-Formylation of Nitroarenes Mediated by Rongalite. Organic Letters, 25(40), 7389–7394. [Link]

  • Preston, P. N., & Tennant, G. (1976). O-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, 781-786. [Link]

  • Google Patents. (2015). Method for preparing 2-(N-substituted)
  • Request PDF. (n.d.). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. [Link]

  • Wagner, E. C., & Millett, W. H. (1939). BENZIMIDAZOLE. Organic Syntheses, 19, 12. [Link]

  • Park, S., et al. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 10(11), 2162. [Link]

  • Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

Sources

Method

Catalytic formylation of 2-nitroaniline to yield N-(2-Nitrophenyl)formamide

Application Note & Protocol Topic: High-Efficiency Catalytic Formylation of 2-Nitroaniline to Synthesize N-(2-Nitrophenyl)formamide Audience: Researchers, scientists, and drug development professionals. Abstract N-formam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Efficiency Catalytic Formylation of 2-Nitroaniline to Synthesize N-(2-Nitrophenyl)formamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-formamides are crucial intermediates in the synthesis of pharmaceuticals, fungicides, and other valuable organic compounds.[1] Specifically, N-(2-Nitrophenyl)formamide serves as a key precursor for various heterocyclic compounds. This document provides a detailed guide to the catalytic N-formylation of 2-nitroaniline. We move beyond traditional stoichiometric methods, which often require harsh conditions or expensive reagents, to focus on modern, efficient catalytic protocols.[2] This guide details both catalyst-free and heterogeneous catalytic systems, emphasizing experimental rationale, procedural accuracy, and robust safety measures.

Scientific Introduction: The Rationale for Catalytic Formylation

The formylation of an amino group is a fundamental transformation in organic synthesis. While classic methods using reagents like chloral or acetic formic anhydride are effective, they often suffer from drawbacks such as toxic byproducts and the need for strictly anhydrous conditions.[1][2] Catalytic approaches, particularly those utilizing formic acid as the formyl source, represent a greener and more atom-economical alternative.[3]

The reaction's core principle involves the activation of the formylating agent by a catalyst (or thermal energy), enhancing the electrophilicity of the formyl carbon for subsequent nucleophilic attack by the amine. The nitro group in 2-nitroaniline is a strong electron-withdrawing group, which decreases the nucleophilicity of the amino group, making this transformation a good case study for catalyst efficiency. This guide explores protocols that achieve high yields and selectivity under manageable conditions.

Critical Safety Protocols: Handling 2-Nitroaniline

2-Nitroaniline is a toxic compound and requires careful handling to minimize exposure.[4][5] Prolonged or repeated exposure may cause damage to organs.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid creating dust.[6] Keep away from heat, sparks, and open flames.[6] It is incompatible with strong oxidizers and acids.[4]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][8]

    • Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[6][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[7]

Reaction Mechanism: The Pathway to Formylation

The N-formylation of anilines with formic acid, particularly when catalyzed by a solid acid, follows a well-understood pathway. The mechanism ensures the selective formation of the formamide bond.

The proposed mechanism involves:

  • Catalyst Activation: The acidic catalyst (H⁺ source) protonates the carbonyl oxygen of formic acid. This interaction increases the electrophilic character of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the activated carbonyl carbon.

  • Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to yield the stable N-(2-nitrophenyl)formamide product. The catalyst is regenerated in this process.[9]

Reaction_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration FA Formic Acid (HCOOH) Activated_FA Protonated Formic Acid FA->Activated_FA Protonation Cat Catalyst (H+) Cat->FA Intermediate Tetrahedral Intermediate Activated_FA->Intermediate Reaction with Amine Amine 2-Nitroaniline Amine->Intermediate Attack on Carbonyl Carbon Product N-(2-Nitrophenyl)formamide Intermediate->Product Elimination Water H₂O Product->Water Regen_Cat Regenerated Catalyst (H+) Product->Regen_Cat

Caption: Proposed mechanism for acid-catalyzed N-formylation.

Experimental Protocols and Methodologies

We present two robust protocols for the synthesis of N-(2-nitrophenyl)formamide. Protocol A is a baseline catalyst-free method, while Protocol B utilizes a reusable solid acid catalyst for enhanced efficiency.

Protocol A: Catalyst-Free Thermal N-Formylation

This method leverages thermal energy to drive the reaction between 2-nitroaniline and formic acid under neat (solvent-free) conditions. While effective, it often requires higher temperatures and longer reaction times compared to catalyzed versions.[3][10]

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (e.g., 1.38 g, 10 mmol).

  • Carefully add 85-90% formic acid (e.g., 2.1 mL, ~40 mmol) to the flask in a fume hood.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the cooled reaction mixture slowly into 50 mL of ice-cold water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water (3 x 20 mL) to remove any residual formic acid.

  • Dry the product under vacuum to obtain crude N-(2-nitrophenyl)formamide. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol B: Heterogeneous Catalysis using a Solid Acid

This protocol employs a reusable solid acid catalyst, which can significantly improve reaction rates and allow for milder conditions. The use of a solid catalyst simplifies product purification, as it can be easily removed by filtration.[9]

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (e.g., 1.38 g, 10 mmol), ethanol (20 mL), and the solid acid catalyst (e.g., NP@SO₃H, 100 mg, ~10 wt%).[9]

  • Add formic acid (e.g., 1.5 mL, ~40 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature. The reaction is often significantly faster, with high conversion observed within 10-30 minutes for activated anilines.[9] For the less reactive 2-nitroaniline, the reaction may require gentle heating (40-50°C) or extended time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solid catalyst by filtration or, if using a magnetic catalyst, with an external magnet. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Add 50 mL of cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary: Comparison of Protocols

The choice of protocol can be guided by factors such as available equipment, desired reaction time, and emphasis on green chemistry principles.

ParameterProtocol A: Catalyst-FreeProtocol B: Solid Acid Catalyst
Catalyst NoneHeterogeneous (e.g., NP@SO₃H)[9]
Formylating Agent Formic AcidFormic Acid
Solvent Neat or Toluene[1][10]Ethanol (Green Solvent)[9]
Temperature 60-80°C[1]Room Temperature to 50°C[9]
Reaction Time 4-8 hours0.5-3 hours (Substrate Dependent)
Yield Range Good to Excellent (>80%)[3]Excellent (83-95% for anilines)[9]
Key Advantage Simplicity, no catalyst costHigh efficiency, mild conditions, catalyst reusability

General Experimental Workflow

The overall process from setup to final product characterization follows a logical sequence, ensuring safety and reproducibility.

Experimental_Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Reaction cluster_Workup 3. Product Isolation cluster_Purification 4. Purification & Analysis A1 Weigh 2-Nitroaniline A2 Add Solvent & Catalyst (if any) A1->A2 A3 Add Formic Acid A2->A3 B1 Heat & Stir A3->B1 B2 Monitor by TLC B1->B2 C1 Cool Reaction B2->C1 C2 Filter Catalyst (if any) C1->C2 C3 Precipitate in Water C2->C3 C4 Vacuum Filtration C3->C4 C5 Wash with H₂O C4->C5 D1 Dry Product C5->D1 D2 Recrystallize (Optional) D1->D2 D3 Characterize (NMR, IR, MP) D2->D3

Caption: General laboratory workflow for N-formylation.

Product Characterization

The identity and purity of the synthesized N-(2-nitrophenyl)formamide should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of formyl and aromatic protons.

  • IR Spectroscopy: To identify the characteristic N-H and C=O stretching frequencies of the amide group.

  • Melting Point: To compare with the literature value as an indicator of purity.

These methods, used in combination, provide a definitive confirmation of the successful synthesis.

References

  • Formylation of Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023, September 22). ACS Publications. [Link]

  • Supported nano-gold-catalyzed N-formylation of amines with paraformaldehyde in water under ambient conditions. (2015, September 8). Royal Society of Chemistry. [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (n.d.). ResearchGate. [Link]

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. (2020, November 12). Royal Society of Chemistry. [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). Jetir.org. [Link]

  • Supported nano-gold-catalyzed N-formylation of amines with paraformaldehyde in water under ambient conditions. (n.d.). Royal Society of Chemistry. [Link]

  • Safety Data Sheet: 2-Nitroaniline. (n.d.). Carl ROTH. [Link]

  • Plausible mechanism for N-formylation of aniline catalysed by IES. (n.d.). ResearchGate. [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (n.d.). National Center for Biotechnology Information. [Link]

  • A Titanium Dioxide-supported Gold Nanoparticle Catalyst for the Selective N-Formylation of Functionalized Amines with CO2 and H2. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Supported Nano-Gold-Catalyzed N-Formylation of Amines with Paraformaldehyde in Water under Ambient Conditions. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet: 2-Nitroaniline. (n.d.). Carl ROTH. [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (n.d.). Scholars Research Library. [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. (n.d.). Royal Society of Chemistry. [Link]

  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. (n.d.). ResearchGate. [Link]

Sources

Application

Application Note: N-(2-Nitrophenyl)formamide as a Keystone Intermediate in Benzimidazole-Based Drug Discovery

Executive Summary Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albenda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives (e.g., telmisartan). The de novo synthesis of these heterocycles frequently relies on the strategic intermediate N-(2-nitrophenyl)formamide (CAS: 7418-32-8), also known as 2'-nitroformanilide[1].

By pre-installing the C2-carbon of the future benzimidazole ring via a formyl group, chemists can bypass the harsh condensation conditions typically required when reacting 1,2-phenylenediamines with carboxylic acids. This application note details the mechanistic rationale, comparative data, and validated protocols for utilizing N-(2-nitrophenyl)formamide in pharmaceutical drug discovery.

Mechanistic Rationale & Strategic Advantages

The synthesis of the benzimidazole core via N-(2-nitrophenyl)formamide is a masterclass in latent reactivity and strategic functional group manipulation.

  • Overcoming Electronic Deactivation : The starting material, 2-nitroaniline, is a notoriously poor nucleophile due to the strong electron-withdrawing effect of the ortho-nitro group. Standard formylation with unactivated formic acid is often sluggish and low-yielding. Therefore, highly electrophilic formylating agents—such as acetic formic anhydride (generated in situ) or 2,2,2-trifluoroethyl formate—must be employed to force the reaction forward[2][3].

  • Reductive Cyclization Cascade : Once the formyl group is installed, the nitro group serves as a masked amine. Upon reduction (via catalytic hydrogenation or chemical reductants), the newly formed ortho-amine becomes highly nucleophilic[4]. It immediately attacks the adjacent formyl carbonyl. This intramolecular nucleophilic addition is thermodynamically driven by the subsequent elimination of water to form the highly stable, aromatic benzimidazole system[4][5].

Pathway Visualization

Pathway A 2-Nitroaniline (Starting Material) B N-(2-Nitrophenyl)formamide (Key Intermediate) A->B Formylation (HCOOH / Ac2O) C N-(2-Aminophenyl)formamide (Transient Species) B->C Nitro Reduction (Pd/C, H2) D Benzimidazole (Privileged Scaffold) C->D Intramolecular Cyclization (-H2O)

Fig 1. Synthetic cascade from 2-nitroaniline to benzimidazole via the formamide intermediate.

Quantitative Data: Methodological Comparison

To optimize the synthesis of benzimidazole derivatives, various formylation and cyclization strategies have been developed. The table below summarizes key methodologies, highlighting the causality behind their efficiency.

SubstrateReagents & ConditionsReaction TypeYieldAdvantages / Causality
2-Nitroaniline HCOOH, Ac 2​ O, Silica gelFormylation97%Silica provides high surface area; Acetic Formic Anhydride (AFA) overcomes poor nucleophilicity[3].
2-Nitroaniline 2,2,2-Trifluoroethyl formateFormylation>90%Mild conditions, easily scalable, stable reagent; avoids exothermic in situ reagent generation[2].
N-(2-Nitrophenyl)formamide Pd/C, PhSiH 3​ , MethanolReductive Cyclization>90%Phenylsilane acts as a green hydrogen donor, avoiding the hazards of high-pressure H 2​ gas[6].
N-(2-Nitrophenyl)formamide SnCl 2​ ·2H 2​ O, MicrowaveReductive CyclizationVariableRapid microwave heating promotes both reduction and dehydration in a single pot[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-(2-Nitrophenyl)formamide via Acetic Formic Anhydride

Causality & Design : Mixing formic acid and acetic anhydride generates acetic formic anhydride (AFA) in situ. AFA is significantly more electrophilic than formic acid, effectively overcoming the deactivated nature of 2-nitroaniline[3].

Step-by-Step Methodology :

  • Reagent Preparation : In a dry, round-bottom flask, carefully add 5.0 equivalents of anhydrous formic acid (98%) to 2.0 equivalents of acetic anhydride.

    • Causality: The formation of AFA is exothermic. Perform this addition at 0–5 °C in an ice bath to prevent the decomposition of the temperature-sensitive AFA and to avoid over-acylation or dinitration side-reactions[7].

  • Activation : Stir the mixture at 50 °C for 1 hour to ensure complete formation of AFA, then cool back to room temperature.

  • Substrate Addition : Dissolve 1.0 equivalent of 2-nitroaniline in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the AFA solution.

  • Monitoring (Self-Validation) : Stir the reaction at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the bright yellow 2-nitroaniline spot and the emergence of a higher Rf​ , paler spot indicates the successful formation of N-(2-nitrophenyl)formamide.

  • Quenching & Workup : Pour the mixture over crushed ice to hydrolyze the excess anhydride. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO 3​ until CO 2​ evolution ceases (neutralizing residual acids).

  • Purification : Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield pure N-(2-nitrophenyl)formamide as pale yellow crystals[7].

Protocol B: One-Pot Reductive Cyclization to Benzimidazole

Causality & Design : The reduction of the nitro group must be carefully paired with conditions that promote dehydration. While traditional methods use high-pressure H 2​ gas, modern green chemistry approaches utilize phenylsilane (PhSiH 3​ ) with a Palladium on Carbon (Pd/C) catalyst. This provides a safe, mild hydrogen source that drives both the reduction to the transient N-(2-aminophenyl)formamide and the subsequent cyclization[4][6].

Step-by-Step Methodology :

  • Setup : Charge a Schlenk flask with 1.0 equivalent of N-(2-nitrophenyl)formamide and 5 mol% of 10% Pd/C.

  • Solvent & Atmosphere : Add anhydrous methanol (10 mL/mmol substrate). Evacuate and backfill the flask with inert nitrogen gas three times.

    • Causality: Purging with nitrogen prevents premature oxidation of the transient amine intermediate and eliminates the risk of combustion associated with dry Pd/C in the presence of oxygen and hydrogen donors.

  • Reduction Initiation : Slowly add 3.0 equivalents of phenylsilane (PhSiH 3​ ) via syringe.

    • Causality: PhSiH 3​ acts as a continuous hydrogen donor. Slow addition prevents a runaway exothermic reaction and controls the rate of hydrogen gas evolution[6].

  • Cyclization : Heat the reaction mixture to 60 °C for 4–6 hours.

    • Self-Validation: The reaction color will transition from pale yellow to a darker, homogeneous hue (excluding the suspended catalyst). Aliquot NMR monitoring will show the disappearance of the formyl proton (typically around δ 8.5 ppm) and the appearance of the distinct benzimidazole C2-proton (around δ 8.0 ppm).

  • Filtration : Cool to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation : Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography to isolate the pure benzimidazole core.

Conclusion

The utilization of N-(2-nitrophenyl)formamide is a highly efficient, atom-economical strategy for constructing benzimidazole libraries. By understanding the electronic deactivation of the starting materials and the thermodynamic driving forces of the reductive cyclization, medicinal chemists can optimize these pathways to discover novel therapeutics with enhanced efficacy and structural diversity.

References

  • Source: sigmaaldrich.
  • Source: semanticscholar.
  • Source: acs.
  • Source: doi.
  • Source: researchgate.
  • Source: colab.ws (Russian Chemical Reviews)
  • Source: jetir.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for N-(2-Nitrophenyl)formamide Solubility

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic organic chemistry, nitroaromatic amides present unique solvation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic organic chemistry, nitroaromatic amides present unique solvation challenges. N-(2-Nitrophenyl)formamide (also known as 2-nitroformanilide) is a prime example. Its solubility is not merely a function of polarity; it is governed by a delicate balance of intermolecular hydrogen bonding, dipole-dipole interactions, and competitive intramolecular hydrogen bonding between the ortho-nitro group and the formamide proton.

This guide is designed to move beyond basic trial-and-error. Here, we will troubleshoot common solubility failures, establish the thermodynamic causality behind solvent selection, and provide self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Mechanistic Causality of Solvation

To optimize a solvent system, we must first understand the molecular forces at play. N-(2-Nitrophenyl)formamide contains a highly polar, electron-withdrawing nitro group (-NO₂) and an activated formamide group (-NHCHO).

SolvationMechanism Molecule N-(2-Nitrophenyl)formamide Target Solute Nitro Nitro Group (-NO2) Strong H-bond Acceptor Molecule->Nitro Formamide Formamide Group (-NHCHO) H-bond Donor & Acceptor Molecule->Formamide Aromatic Aromatic Ring Pi-Pi Stacking Molecule->Aromatic Aprotic Polar Aprotic Solvents (e.g., DMSO, EtOAc) Nitro->Aprotic Dipole-Dipole Protic Polar Protic Solvents (e.g., EtOH, MeOH) Formamide->Protic H-Bonding NonPolar Non-Polar Solvents (e.g., Hexane) Aromatic->NonPolar Dispersion

Mechanistic pathways of solvation for N-(2-Nitrophenyl)formamide.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does N-(2-Nitrophenyl)formamide exhibit near-zero solubility in non-polar aliphatic hydrocarbons like hexane? A1: The molecule's crystal lattice is held together by strong dipole-dipole interactions and hydrogen bonds. Non-polar solvents like hexane rely solely on weak London dispersion forces, which lack the thermodynamic energy required to disrupt the solute's highly polar crystal lattice. Formanilide derivatives inherently exhibit low solubility in these non-polar aliphatic environments[1]. Hexane should only be used as a harsh anti-solvent, never as a primary carrier.

Q2: During high-temperature dissolution in methanol, my yield decreases, and the solution darkens. What is happening? A2: You are observing thermally induced solvolysis. The formyl group (-CHO) is highly susceptible to cleavage when subjected to prolonged thermal stress in protic solvents, inadvertently yielding 2-nitroaniline as a degradation product[2]. Causality & Fix: To prevent hydrolysis, limit heating times to under 15 minutes, avoid extreme pH conditions, or switch your primary dissolution medium to a polar aprotic solvent like ethyl acetate (EtOAc), which cannot donate the protons necessary for the hydrolysis mechanism.

Q3: What is the most reliable binary solvent system for recrystallizing this compound? A3: A binary mixture of Ethanol (EtOH) and Water (H₂O), typically at a 1:1 ratio, is the literature standard for recrystallizing 2-nitroformanilide[2]. Ethanol effectively solvates the compound via hydrogen bonding at elevated temperatures, while water acts as a highly polar anti-solvent. As the mixture cools, the dielectric shift forces the organic compound out of solution, yielding high-purity crystals.

Part 3: Quantitative Solvent Profiling

To facilitate rapid decision-making at the bench, consult the following thermodynamic solvent profile for N-(2-Nitrophenyl)formamide.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solvation CapacityRecommended Application in Workflow
Polar Protic Ethanol (EtOH)24.5High (Hot) / Low (Cold)Primary solvent for thermal recrystallization[2].
Polar Aprotic Ethyl Acetate (EtOAc)6.0Moderate-HighExtraction, room-temperature reaction solvent.
Non-Polar Hexane1.9Very LowAggressive anti-solvent for aprotic systems[1].
Aqueous Water (H₂O)80.1Very LowGentle anti-solvent for protic systems[2].
Part 4: Experimental Protocols & Optimization Workflow

SolventOptimization Start Identify Solubility Bottleneck Analyze Analyze Solute Properties Start->Analyze Screen Primary Solvent Screening Analyze->Screen Binary Design Binary Solvent System Screen->Binary Test Thermodynamic Solubility Testing Binary->Test Test->Binary Poor Solubility Optimize Optimize Co-solvent Ratio Test->Optimize Scale Scale-up Protocol Validation Optimize->Scale

Step-by-step workflow for optimizing binary solvent systems.

Protocol: Self-Validating Anti-Solvent Crystallization (EtOH/H₂O)

This protocol is engineered to maximize recovery while strictly preventing the thermal degradation (hydrolysis) commonly associated with formamides.

Step 1: Primary Dissolution

  • Weigh 1.0 g of crude N-(2-Nitrophenyl)formamide into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 10 mL of absolute ethanol.

  • Causality: Ethanol provides the necessary hydrogen-bond donating/accepting network to disrupt the solid crystal lattice.

Step 2: Controlled Thermal Solvation

  • Heat the suspension gently to 60°C using a water bath under continuous stirring until complete dissolution is achieved.

  • Critical Constraint: Do not exceed 15 minutes of heating. Prolonged exposure to hot protic solvents will induce formyl cleavage[2].

Step 3: Anti-Solvent Titration

  • Remove the flask from the heat source.

  • Using an addition funnel, slowly add deionized water dropwise (up to 10 mL) until the solution becomes persistently turbid (the "cloud point").

  • Causality: Adding water dropwise prevents localized supersaturation. Rapid addition would cause the compound to "crash out" as an impure amorphous powder rather than forming a highly ordered crystalline lattice.

Step 4: Thermodynamic Maturation

  • Allow the mixture to cool ambiently to room temperature undisturbed for 30 minutes, then transfer to an ice bath (0–5°C) for 1 hour.

  • Causality: Gradual cooling lowers the kinetic energy of the system slowly, allowing the molecules to preferentially pack into their lowest-energy crystalline state, excluding impurities.

Step 5: Isolation & Self-Validation

  • Filter the resulting yellow crystals under vacuum, wash with 5 mL of ice-cold EtOH/H₂O (1:2), and dry under reduced pressure.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the dried product in 1 mL of HPLC-grade acetonitrile. Run a rapid TLC (Eluent: EtOAc/Hexane 1:1) or UV-Vis scan. The absolute absence of a secondary, highly polar spot (which would indicate 2-nitroaniline) validates that the strict 15-minute heating constraint successfully prevented thermal hydrolysis.

References
  • Title: SYNTHESIS OF DIMETHOXY ACTIVATED BENZIMIDAZOLES AND BISBENZIMIDAZOLES Source: Semantic Scholar URL
  • Title: Formanilide Source: Grokipedia URL

Sources

Optimization

Technical Support Center: Scaling Up N-(2-Nitrophenyl)formamide Production

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling up the synthesis of N-(2-Nitrophenyl)formamide. We will move beyond simple...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling up the synthesis of N-(2-Nitrophenyl)formamide. We will move beyond simple protocols to explore the underlying principles that govern this reaction, enabling you to troubleshoot effectively and ensure a robust, scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for synthesizing N-(2-Nitrophenyl)formamide?

A1: The most prevalent and scalable method is the direct formylation of 2-nitroaniline. This is typically achieved by reacting 2-nitroaniline with a suitable formylating agent. While several agents exist, a mixture of formic acid and acetic anhydride is frequently used due to its high reactivity and efficiency, generating a potent mixed anhydride in situ.[1][2] Another common approach involves using formic acid directly, often with a catalyst or under conditions that remove water to drive the reaction to completion.[2][3]

Q2: Why is temperature control so critical during the scale-up of this reaction?

A2: The formylation of 2-nitroaniline is a significantly exothermic reaction. On a small laboratory scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. However, as you increase the batch size, the volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental principle of process scaling means that heat removal becomes much less efficient in larger reactors.[4] Failure to control the temperature can lead to a runaway reaction, resulting in the formation of unwanted byproducts, decomposition of the product, and significant safety hazards.[4]

Q3: What are the primary safety concerns when handling the reagents for this synthesis on an industrial scale?

A3: The primary reagents pose several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Formic Acid: Corrosive and can cause severe skin burns and eye damage. Vapors can irritate the respiratory system.

  • Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. It must be handled in a well-ventilated area, away from moisture.

  • 2-Nitroaniline: Toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a combustible solid.

  • Formamide (if used or as a potential byproduct): Classified as a substance that can be toxic to reproductive health.[5] Prolonged or repeated exposure should be avoided.[5][6]

On an industrial scale, this necessitates the use of closed systems, dedicated fume hoods or ventilated enclosures, and appropriate PPE, including chemical-resistant gloves, splash goggles or face shields, and lab coats.[7][8] Ensure that safety showers and eyewash stations are readily accessible.[6]

Q4: How should I monitor the reaction's progress effectively at a larger scale?

A4: Thin-Layer Chromatography (TLC) remains the most straightforward and effective method for monitoring reaction completion. A sample can be periodically taken from the reactor (using appropriate safety precautions), quenched, and analyzed. The disappearance of the 2-nitroaniline spot indicates the reaction is complete. For more rigorous process control in a manufacturing setting, High-Performance Liquid Chromatography (HPLC) can be implemented to provide quantitative data on the conversion of starting material and the formation of the product and any impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Problem Potential Causes Recommended Solutions & Explanations
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase or wash solvents. 3. Side Reactions: Excessive temperature can lead to the formation of undesired byproducts.[9]1. Extend Reaction Time/Increase Temperature Slightly: Monitor via TLC to confirm the disappearance of starting material before ending the reaction.[10] 2. Optimize Quench & Extraction: Ensure the pH is appropriate during workup to keep the product in the organic layer. Minimize the volume of wash solvents. Consider a back-extraction of the aqueous layer. 3. Improve Temperature Control: Ensure the cooling system is adequate for the batch size. Slow down the addition rate of the formylating agent to better manage the exotherm.[4]
Product Oiling Out / Difficulty Crystallizing 1. Presence of Impurities: Unreacted starting materials or byproducts can act as a eutectic contaminant, preventing crystallization. 2. Incorrect Crystallization Solvent: The chosen solvent may not provide the ideal solubility profile for crystallization. 3. Rapid Cooling/Anti-Solvent Addition: Shock-cooling or rapid addition of an anti-solvent can cause the product to precipitate as an oil rather than a crystalline solid.[10]1. Re-purify the Crude Material: If the crude product is an oil, try to purify it via column chromatography first to remove impurities, then attempt crystallization again. 2. Screen Solvents: Test a variety of solvents (e.g., ethanol, isopropanol, toluene, ethanol/water mixtures) on a small scale to find one where the product is soluble when hot but sparingly soluble when cold.[9] 3. Optimize Crystallization Conditions: Allow the solution to cool slowly. If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature until nucleation begins, then allow it to cool slowly.
Formation of Dark, Tarry Byproducts 1. Reaction Temperature Too High: Overheating can cause decomposition of the nitro-aromatic compound or side reactions.[9] 2. Presence of Oxidizing Contaminants: Contaminants in the starting materials or reactor can lead to oxidative side reactions.1. Strict Temperature Control: Maintain the internal reaction temperature within the validated range (e.g., 0-25°C during addition, followed by a controlled hold). Use a calibrated temperature probe. 2. Use High-Purity Reagents: Ensure the quality of 2-nitroaniline and formic acid/acetic anhydride meets specifications.[11]
Reaction Stalls Before Completion 1. Hydrolysis of Formylating Agent: If using a pre-mixed formic-acetic anhydride, it can hydrolyze over time, especially if exposed to moisture. 2. Insufficient Stoichiometry: An inadequate amount of the formylating agent was used.1. Prepare Mixed Anhydride In Situ: Add acetic anhydride to cold formic acid just before adding it to the 2-nitroaniline solution.[1] 2. Use a Slight Excess of Formylating Agent: Employ a 5-10% molar excess of the formylating agent to ensure the reaction is driven to completion.[2]

Experimental Protocols & Workflows

Diagram: Scalable Synthesis Workflow

The following diagram outlines the key unit operations for the production of N-(2-Nitrophenyl)formamide.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Stage A Charge Reactor with 2-Nitroaniline & Solvent B Cool to 0-5°C A->B D Slowly Add Agent (Maintain T < 10°C) B->D C Prepare Formylating Agent (HCOOH + Ac₂O) C->D E Warm to RT & Stir (Monitor by TLC/HPLC) D->E F Quench Reaction (Pour onto Ice Water) E->F G Filter Crude Solid F->G H Wash with Cold Water G->H I Recrystallize from Suitable Solvent (e.g., Ethanol) H->I J Filter Purified Product I->J K Wash with Cold Solvent J->K L Dry Under Vacuum K->L M M L->M Final Product: N-(2-Nitrophenyl)formamide

Caption: General workflow for the synthesis and purification of N-(2-Nitrophenyl)formamide.

Protocol: Scalable Laboratory Synthesis (100g Scale)

This protocol details a robust method for the synthesis of N-(2-Nitrophenyl)formamide.

Materials:

  • 2-Nitroaniline (100 g, 0.724 mol)

  • Formic Acid (98-100%, 100 mL, ~2.65 mol)

  • Acetic Anhydride (150 mL, 1.59 mol)

  • Dichloromethane (DCM) or Toluene (1 L)

  • Deionized Water

  • Ice

Procedure:

  • Reactor Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge the 2-nitroaniline and 1 L of the chosen solvent (e.g., DCM).

  • Initial Cooling: Begin stirring and cool the resulting slurry to 0-5°C using a circulating chiller.

  • Formylating Agent Preparation: In a separate flask, cool the formic acid to 0-5°C. Slowly add the acetic anhydride to the formic acid while maintaining the temperature below 10°C. Allow this mixture to stir for 15 minutes in the cold bath before use.

  • Controlled Addition: Transfer the prepared formic-acetic anhydride mixture to the addition funnel. Add it dropwise to the stirred 2-nitroaniline slurry over 60-90 minutes. Crucially, ensure the internal reactor temperature does not exceed 10°C during the addition. [4]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the 2-nitroaniline spot is no longer visible.

  • Quench: In a separate vessel, prepare a mixture of 1 kg of ice and 1 L of water. Once the reaction is complete, slowly pour the reaction mixture into the ice-water slurry with vigorous stirring. The crude product should precipitate as a yellow solid.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the washings are neutral (pH ~7).

  • Drying (Crude): Dry the crude solid in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol (~3-4 mL per gram of crude product). If the solution is colored, you may add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

  • Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60°C to yield N-(2-Nitrophenyl)formamide as a yellow crystalline solid.

Diagram: Troubleshooting Logic for Low Yield

G cluster_reaction Reaction Optimization cluster_workup Workup & Purification Optimization start Low Product Yield Identified q1 Is starting material (SM) visible on final TLC/HPLC? start->q1 a1 Incomplete Reaction q1->a1  Yes   b1 Product Loss During Workup q1->b1  No   a2 Increase reaction time and/or temperature slightly. Verify with time-course study. a1->a2 a3 Check stoichiometry and quality of formylating agent. a1->a3 b2 Analyze aqueous layers for lost product (e.g., by HPLC). b1->b2 b4 Check solubility of product in recrystallization mother liquor. b1->b4 b3 Optimize pH during extraction. Consider back-extraction. b2->b3

Caption: Decision tree for diagnosing the root cause of low product yield.

References

  • PrepChem. Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Available from: [Link]

  • Scribd. Minimizing Scale-Up Challenges in Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of N-phenyl formamide derivatives from different aromatic.... Available from: [Link]

  • Vector SDS. formamide, 4610. Available from: [Link]

  • Formamide. Navigating Formamide Safety: Handling, Exposure, and Environmental Considerations. Available from: [Link]

  • Semantic Scholar. Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Available from: [Link]

  • Bio-based Press. Purification of bio-based chemicals on an industrial scale. (2016). Available from: [Link]

  • Taylor & Francis Online. 2-nitroaniline – Knowledge and References. Available from: [Link]

  • Contract Pharma. Drug Substances: Scale-Up Challenges. (2019). Available from: [Link]

  • Scientific Update. Right First Time in (Fine-Chemical) Process Scale-up. (2013). Available from: [Link]

  • PubMed. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.... (2020). Available from: [Link]

  • Onyx Scientific. N-nitrosamine Formation | Analytical Method Development. Available from: [Link]

  • Google Patents. Process for the production of formamide.
  • Google Patents. Method for Preparing Formamide Compounds. (2014).
  • PubChem. N-[formamido-(2-nitrophenyl)methyl]formamide. Available from: [Link]

  • Justia Patents. Synthesis of N-vinyl formamide. Available from: [Link]

  • Speciality Chemicals Magazine. Separation and purification applications for mutagenic impurities. (2017). Available from: [Link]

  • NextSDS. N-[2-[[4-[(dimethylamino)sulphonyl]-2-nitrophenyl]thio]phenyl]formamide. Available from: [Link]

  • Nature. Electrosynthesis of formamide from methanol and ammonia under ambient conditions. (2022). Available from: [Link]

  • Sciencemadness Discussion Board. synthesis of formamide. (2004). Available from: [Link]

  • The Society of Vacuum Coaters. Manufacturing and Packaging of High Purity Chemicals. Available from: [Link]

  • 3M. Next generation purification method for achieving low trace metals in ultra-high purity chemicals. Available from: [Link]

  • Google Patents. Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(2-Nitrophenyl)formamide vs. N-(4-Nitrophenyl)formamide

Introduction In the realm of drug development and complex organic synthesis, formanilides serve as critical structural motifs and versatile intermediates. Among these, the positional isomers N-(2-Nitrophenyl)formamide (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of drug development and complex organic synthesis, formanilides serve as critical structural motifs and versatile intermediates. Among these, the positional isomers N-(2-Nitrophenyl)formamide (ortho-nitroformanilide) and N-(4-Nitrophenyl)formamide (para-nitroformanilide) present a fascinating case study in how spatial arrangement dictates chemical behavior.

While both molecules share the same molecular weight and core functional groups, the position of the electron-withdrawing nitro group profoundly alters their hydrolytic stability, steric profile, and intermolecular interactions. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic analysis and field-proven experimental protocols.

Physicochemical Properties & Structural Dynamics

The macroscopic properties of these isomers are direct manifestations of their atomic-level interactions. The most striking difference lies in their melting points, which is governed by hydrogen bonding dynamics.

Quantitative Property Comparison
Parameter / PropertyN-(2-Nitrophenyl)formamide (Ortho)N-(4-Nitrophenyl)formamide (Para)
CAS Number 7418-32-8 16135-31-2 1
Melting Point 120–124 °C196–200 °C
Hydrogen Bonding Intramolecular (Chelation)Intermolecular (Crystal lattice)
Dominant Electronic Effect Steric hindrance > Inductive (-I)Resonance (-M) > Inductive (-I)
Alkaline Hydrolysis Rate Retarded (Steric inhibition)Anomalously Fast
Acidic Hydrolysis Rate Slower (Steric block of nucleophile)Faster

Causality in Structural Dynamics: The para-isomer exhibits a significantly higher melting point (196–200 °C) compared to the ortho-isomer (120–124 °C). This is not an anomaly; it is a direct result of the ortho-isomer's ability to form an intramolecular hydrogen bond between the amide hydrogen and the adjacent nitro oxygen. This internal chelation satisfies the molecule's hydrogen-bonding capacity, preventing the formation of a tightly packed, extended crystal lattice. Conversely, the para-isomer relies entirely on intermolecular hydrogen bonding, creating a robust crystalline network that requires substantially more thermal energy to disrupt.

Hydrolysis Kinetics & Mechanistic Pathways

The hydrolytic cleavage of the amide bond in formanilides is heavily dependent on the pH of the environment. The positional shift of the nitro group from the ortho to the para position fundamentally alters the transition state energies in both acidic and alkaline media.

Acidic Hydrolysis (AAC2 Mechanism)

In acidic environments, formanilides hydrolyze via the Acid-Catalyzed Acyl Cleavage Bimolecular (AAC2) mechanism. The reaction initiates with the protonation of the carbonyl oxygen, followed by the rate-limiting nucleophilic attack of a water molecule on the carbonyl carbon 2.

For N-(2-Nitrophenyl)formamide , the bulky ortho-nitro group physically shields the carbonyl carbon. This steric bulk blocks the trajectory of the incoming water molecule. Furthermore, the steric inhibition of resonance forces the aromatic ring out of coplanarity with the amide group, destabilizing the transition state and significantly reducing the hydrolysis rate 3.

Alkaline Hydrolysis (BAC2 Mechanism)

In alkaline solutions, the Base-Catalyzed Acyl Cleavage Bimolecular (BAC2) mechanism dominates. Here, the hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate.

N-(4-Nitrophenyl)formamide exhibits anomalously high reactivity in alkaline conditions. At high pH, the compound partially dissociates into an unreactive conjugate base. However, the fraction that does react proceeds through a highly stabilized di-negatively charged tetrahedral intermediate. The strong resonance (-M) and inductive (-I) effects of the para-nitro group efficiently delocalize the developing negative charge on the leaving arylamine nitrogen, driving the reaction forward at an accelerated rate 4. The ortho-isomer lacks this kinetic advantage due to overriding steric penalties.

G cluster_ortho N-(2-Nitrophenyl)formamide (Ortho) cluster_para N-(4-Nitrophenyl)formamide (Para) O_Node Ortho-Nitro Group O_Steric Steric Hindrance (Blocks Nucleophile) O_Node->O_Steric O_HBond Intramolecular H-Bond O_Node->O_HBond O_Result Reduced Hydrolysis Rate O_Steric->O_Result O_HBond->O_Result P_Node Para-Nitro Group P_Elec Strong -M / -I Effects (Electron Withdrawal) P_Node->P_Elec P_Inter Stabilizes Di-anionic Tetrahedral Intermediate P_Elec->P_Inter P_Result Anomalously High Alkaline Reactivity P_Inter->P_Result

Figure 1: Divergent electronic and steric effects governing the reactivity of ortho and para isomers.

Experimental Workflows for Kinetic Profiling

To objectively quantify the reactivity differences between these isomers, a robust, self-validating kinetic assay is required. The following protocol utilizes orthogonal detection methods to ensure data trustworthiness, preventing false rate calculations caused by stable intermediate accumulation 5.

Step-by-Step Methodology

1. Substrate Stock Preparation

  • Prepare a concentrated stock solution (approx. 5.0×10−2 M) of the target formanilide in anhydrous Dimethoxyethane (DME) or absolute ethanol.

  • Causality: Using a water-miscible organic solvent ensures immediate and complete dissolution upon injection into the aqueous buffer without premature hydrolysis.

2. Buffer Equilibration & Ionic Strength Control

  • Prepare the target aqueous buffer (e.g., formate buffer for acidic, phosphate for alkaline).

  • Critical Step: Adjust the ionic strength to exactly μ=1.0 using Potassium Chloride (KCl).

  • Causality: Maintaining a constant, high ionic strength prevents variations in the activity coefficients of the ionic transition states as the reaction progresses, ensuring the calculated rate constants are purely a function of the substrate's inherent reactivity.

  • Thermally equilibrate 3.0 mL of the buffer in a quartz cuvette at 79 ± 1 °C for 30 minutes.

3. Reaction Initiation & UV-Vis Monitoring

  • Inject 5 μL of the substrate stock into the equilibrated buffer to initiate the reaction.

  • Monitor the reaction via UV-Vis spectrophotometry. For N-(4-Nitrophenyl)formamide, track the appearance of the product (p-nitroaniline) at 429 nm .

  • Causality: The extended conjugation of the free p-nitroaniline product absorbs strongly at 429 nm, a wavelength where the parent formanilide exhibits negligible absorbance. This allows for clean, interference-free kinetic tracking.

4. Orthogonal Validation via HPLC

  • Simultaneously run a parallel bulk reaction. Withdraw aliquots at predefined intervals, quench immediately in ice water, and analyze via RP-HPLC.

  • Causality: This acts as a self-validating system. If the pseudo-first-order rate constants derived from UV-Vis (product appearance) perfectly match the HPLC data (substrate disappearance), it confirms that no hidden, stable intermediates are accumulating in the reaction vessel.

5. Data Processing

  • Extract the pseudo-first-order rate constants by applying Non-Linear Least Squares (NLLSQ) fitting of the peak area/absorbance vs. time data to a standard exponential decay/growth model.

Workflow Prep 1. Prepare Substrate Stock (DME or Ethanol) Inject 3. Inject Substrate into Buffer (Initiate Reaction) Prep->Inject Buffer 2. Equilibrate Buffer (Acidic/Alkaline, μ=1.0 KCl, 79°C) Buffer->Inject Monitor 4a. UV-Vis Spectrophotometry (Monitor p-Nitroaniline at 429 nm) Inject->Monitor HPLC 4b. Orthogonal HPLC Analysis (Quench & Analyze Aliquots) Inject->HPLC Data 5. Non-Linear Least Squares (NLLSQ) Fit to Pseudo-First-Order Model Monitor->Data HPLC->Data

Figure 2: Self-validating kinetic profiling workflow using orthogonal UV-Vis and HPLC detection.

References

  • DeWolfe, R. H., & Newcomb, R. C. (1971). Hydrolysis of formanilides in alkaline solutions. The Journal of Organic Chemistry. 4

  • Lukeš, V., et al. (2017). Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. Chemical Physics Letters. 2

  • Vinnik, M. I., et al. (1976). Hydrolysis of o-nitroformanilide in aqueous solutions of strong acids. Bulletin of the Academy of Sciences of the USSR. 3

  • ACS Publications. Equilibrium Formation of Anilides from Carboxylic Acids and Anilines in Aqueous Acidic Media. Journal of the American Chemical Society. 5

  • Sigma-Aldrich. Formamide, N-(4-nitrophenyl) CAS 16135-31-2 Product Specification. 1

  • Sigma-Aldrich. N-(2-nitrophenyl)formamide CAS 7418-32-8 Product Specification.

Sources

Comparative

A Comparative Guide to the Purity Validation of N-(2-Nitrophenyl)formamide: HPLC vs. GC-MS Methodologies

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates N-(2-Nitrophenyl)formamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(2-Nitrophenyl)formamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical validation to ensure that impurities arising from the synthesis or degradation are identified and quantified.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of N-(2-Nitrophenyl)formamide. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a definitive recommendation based on scientific first principles and field-proven insights.

Analyte Characteristics and Strategic Method Selection

The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte. N-(2-Nitrophenyl)formamide is a moderately polar aromatic compound, existing as a solid at room temperature.[3] Its structure, featuring a nitro group and a formamide linkage on a benzene ring, provides a strong UV chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.[2]

This initial assessment strongly favors HPLC as the primary analytical choice due to its operation at or near ambient temperatures, which preserves the integrity of the analyte. In contrast, GC-MS is predicted to be unsuitable for direct analysis and would require a complex derivatization step to proceed, a factor we will explore in detail.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the preeminent method for assessing the purity of non-volatile and thermally sensitive pharmaceutical compounds. The technique separates components based on their differential partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. For N-(2-Nitrophenyl)formamide, this allows for the effective separation of the main compound from more or less polar impurities.

Anticipated Impurities: A Synthesis-Based Approach

A robust analytical method must be capable of separating the target compound from its potential process-related impurities. The synthesis of N-(2-Nitrophenyl)formamide typically involves the formylation of 2-nitroaniline with formic acid, sometimes using a dehydrating agent like acetic anhydride.[6][7] Based on this, the primary impurities to be monitored are:

  • Starting Material: 2-Nitroaniline

  • Reagent: Formic Acid (though typically removed during workup, it must not interfere)

  • Side-Products: Potential for di-substituted or other related products.

  • Degradation Products: Impurities formed during storage or under stress conditions.

  • Nitrosamine Impurities: A class of "cohort of concern" impurities that can form from amine precursors and nitrosating agents (like nitrites) and require stringent control.[8][9]

Workflow for HPLC Method Development and Validation

HPLC_Workflow

Detailed Experimental Protocol: Proposed RP-HPLC Method

This protocol is a robust starting point for the validation of N-(2-Nitrophenyl)formamide purity, designed based on established principles for separating nitroaromatic compounds.[10][11]

1. Materials and Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent L1 packing). A phenyl-hexyl column could be evaluated for alternative selectivity.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: N-(2-Nitrophenyl)formamide reference standard of known purity.

  • Impurity Standards: 2-Nitroaniline reference standard.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm (based on typical absorbance for nitroaromatics; should be confirmed by running a UV scan of the main analyte).[2][12]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-(2-Nitrophenyl)formamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the N-(2-Nitrophenyl)formamide sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration is used for the detection of low-level impurities.

4. Validation Parameters and Acceptance Criteria (per ICH Q2(R2))

The trustworthiness of this protocol is established by a rigorous validation process.[1] The following table summarizes the key validation experiments and typical acceptance criteria.

ParameterObjectiveExperimental ApproachAcceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from impurities or degradants.Analyze blank, placebo (if applicable), analyte, and spiked samples with known impurities. Perform peak purity analysis using DAD.Peak for N-(2-Nitrophenyl)formamide is spectrally pure. Resolution between analyte and closest impurity > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze a minimum of five concentrations across the specified range (e.g., LOQ to 150% of standard concentration).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.Typically 80% to 120% of the assay test concentration.
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking the sample matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the standard solution. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD / LOQ To determine the lowest concentration that can be reliably detected and quantified.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1.

II. Gas Chromatography-Mass Spectrometry (GC-MS): An Evaluation of Feasibility

GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. It offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. However, its direct application to N-(2-Nitrophenyl)formamide is highly problematic.

The Thermal Stability Hurdle

As previously discussed, N-(2-Nitrophenyl)formamide is expected to be a high-melting solid with low volatility. Subjecting this molecule to the typical GC inlet temperatures (often >250°C) would almost certainly lead to on-column decomposition, rendering any quantitative analysis invalid. The formamide group is particularly susceptible to thermal degradation.[4] This makes direct injection GC-MS an unsuitable method for purity validation.

Hypothetical Workflow: GC-MS with Derivatization

To make the analyte amenable to GC analysis, a chemical derivatization step would be required to create a more volatile and thermally stable analogue. A common approach is silylation, which replaces active hydrogens (like the one on the formamide nitrogen) with a trimethylsilyl (TMS) group.

GCMS_Workflow

This multi-step process introduces significant drawbacks for a routine quality control environment:

  • Complexity: Adds extra steps, increasing the potential for human error and variability.

  • Incomplete Reactions: The derivatization reaction may not go to completion, leading to multiple peaks for the same analyte and inaccurate quantification.

  • Impurity Derivatization: Impurities may also react, complicating the resulting chromatogram.

  • Time and Cost: Increases overall analysis time and the cost of reagents.

III. Head-to-Head Comparison and Final Recommendation

The choice between HPLC and GC-MS for the purity validation of N-(2-Nitrophenyl)formamide is unequivocal. The following table provides a direct comparison based on the critical attributes of a pharmaceutical quality control method.

FeatureHPLC with UV-DAD DetectionGC-MS
Analyte Suitability Excellent. Ideal for non-volatile, thermally sensitive polar/non-polar compounds.Poor. Unsuitable for direct analysis due to low volatility and thermal instability.
Sample Preparation Simple. "Dilute and shoot" approach.Complex. Requires a multi-step, validated derivatization procedure.
Specificity High. Achieved through chromatographic separation and confirmed by peak purity analysis (DAD).Very High. Mass spectral data provides definitive identification of impurities.
Sensitivity (LOQ) Typically in the low ng range on-column, sufficient for impurity profiling (e.g., <0.05%).Potentially higher sensitivity (pg range), but dependent on derivatization efficiency.
Robustness for QC High. Simple, direct methods are highly reproducible and easily transferable between labs.Low. Derivatization steps introduce significant potential for variability.
Analysis Time ~30 minutes per sample.>60 minutes per sample, including derivatization reaction time.
Throughput High.Low.
Expert Recommendation

Based on a comprehensive analysis of the analyte's properties and the principles of each technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Diode Array Detection is the unequivocally superior and recommended method for the purity validation of N-(2-Nitrophenyl)formamide.

The causality is clear: HPLC directly addresses the analyte in its native state, eliminating the risks of thermal degradation and the analytical variability associated with derivatization. Its simplicity, robustness, and ability to provide highly specific and sensitive data make it the self-validating and trustworthy choice for ensuring the quality of this critical pharmaceutical intermediate in a regulated environment. While GC-MS is a powerful tool, it is the wrong tool for this specific application.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • PrepChem. Synthesis of N-(4-methyl-2-nitrophenyl)formamide. [Link]

  • ResearchGate. Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid. [Link]

  • SIELC Technologies. Separation of Formamide, N-(2-methylphenyl)- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide on Newcrom R1 HPLC column. [Link]

  • PubMed. Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]

  • American Chemical Society. Formamide. [Link]

  • Taylor & Francis Online. 2-nitroaniline – Knowledge and References. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • PubChem. N-[formamido-(2-nitrophenyl)methyl]formamide. [Link]

  • Chemsrc. Formamide,N-(4-nitrophenyl). [Link]

  • PubMed. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. [Link]

  • PubMed Central. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]

  • NIST WebBook. Formamide. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. [Link]

  • ASTM International. D5315: Standard Test Method for Carbamates in Water. [Link]

  • Biomedical and Pharmacology Journal. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • AZoM. Exploring Thermogravimetry and Gas Analysis. [Link]

  • ResearchGate. Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. [Link]

  • European Medicines Agency. Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]

  • MDPI. Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. [Link]

  • PubMed Central. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Yields in N-(2-Nitrophenyl)formamide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-(2-Nitrophenyl)formamide is a critical building block in the synthesis of a variety...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-(2-Nitrophenyl)formamide is a critical building block in the synthesis of a variety of pharmaceuticals and fine chemicals, most notably in the preparation of quinazolines and other heterocyclic systems. The formylation of 2-nitroaniline, while a seemingly straightforward transformation, is highly dependent on the chosen catalytic system, with significant variations in yield, reaction time, and environmental impact.

This guide provides an in-depth comparison of common and novel catalytic methods for the synthesis of N-(2-Nitrophenyl)formamide. We will delve into the experimental data, explore the underlying reaction mechanisms, and provide detailed protocols to enable you to make informed decisions for your synthetic needs.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is crucial for maximizing the yield and purity of N-(2-Nitrophenyl)formamide. The electron-withdrawing nature of the ortho-nitro group in the 2-nitroaniline substrate can significantly influence the nucleophilicity of the amino group, making the choice of an effective catalytic system critical. Below is a comparative summary of various methods, highlighting their performance based on reported experimental data.

Catalyst/MethodFormylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Heterogeneous Catalysts
Zinc Oxide (ZnO)Formic AcidSolvent-free7010 min95[1][2][3]
Fe(III)-exchanged SepioliteFormic AcidTolueneReflux90 min92[4][5]
Silica GelFormic Acid/Acetic AnhydrideSolvent-free (Microwave)80-822 min97[6]
Homogeneous/Catalyst-Free
Acetic Formic AnhydrideIn situ from Formic Acid & Acetic AnhydrideDiethyl Ether0 to RT~15 minHigh (unspecified for 2-nitroaniline)[7]
Catalyst-FreeFormic AcidNeat80240 min90[8]

In-Depth Discussion of Key Methodologies

Zinc Oxide (ZnO): A Highly Efficient and Reusable Heterogeneous Catalyst

Zinc oxide has emerged as a cost-effective, non-toxic, and highly efficient heterogeneous catalyst for the N-formylation of amines.[1][2] Its efficacy in the formylation of electron-deficient anilines, such as 2-nitroaniline, is particularly noteworthy.

Causality of Experimental Choices:

  • Catalyst: ZnO acts as a Lewis acid, activating the carbonyl carbon of formic acid, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack by the weakly basic amino group of 2-nitroaniline.

  • Solvent-Free Conditions: Conducting the reaction without a solvent offers several advantages, including reduced environmental impact, lower cost, and often, faster reaction rates due to higher reactant concentrations.[1]

  • Temperature: A moderate temperature of 70°C provides sufficient energy to overcome the activation barrier without promoting side reactions or decomposition of the product.

Self-Validating System: The heterogeneity of the ZnO catalyst allows for easy recovery by simple filtration and reuse for multiple cycles without a significant loss of activity, making the process economically viable and sustainable.[9]

Fe(III)-Exchanged Sepiolite: A Green and Rapid Clay-Based Catalyst

Sepiolite, a natural fibrous clay mineral, when exchanged with Fe(III) ions, becomes an effective solid acid catalyst.[4][5] This "green" catalyst promotes the N-formylation of anilines with formic acid under relatively mild conditions.

Causality of Experimental Choices:

  • Catalyst: The Lewis acidic Fe(III) centers on the sepiolite surface are the active sites. They coordinate with the oxygen atom of the formic acid's carbonyl group, activating it for nucleophilic attack by the aniline.[5]

  • Solvent and Azeotropic Removal of Water: The use of toluene as a solvent allows for the azeotropic removal of water using a Dean-Stark apparatus. This is crucial as the reaction is a dehydration-condensation, and removing water drives the equilibrium towards product formation.

  • Formic Acid as Reagent: Formic acid serves as the formyl source and is an inexpensive and readily available reagent.

Acetic Formic Anhydride on Silica Gel (Microwave-Assisted): A Rapid and High-Yielding Approach

The in situ generation of acetic formic anhydride from formic acid and acetic anhydride, supported on silica gel and assisted by microwave irradiation, provides an exceptionally fast and high-yielding route to N-(2-Nitrophenyl)formamide.[6]

Causality of Experimental Choices:

  • Reagent: Acetic formic anhydride is a powerful formylating agent. The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to selective formylation.[7]

  • Silica Gel Support: Silica gel acts as a solid support, providing a large surface area for the reaction and potentially enhancing the reaction rate. It also simplifies the work-up procedure.

  • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction rate by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.

Experimental Protocols

Protocol 1: N-Formylation of 2-Nitroaniline using Zinc Oxide (ZnO)

Materials:

  • 2-Nitroaniline

  • Formic acid (85-90%)

  • Zinc oxide (nanoparticles or fine powder)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2-nitroaniline (1.0 mmol, 138 mg) and zinc oxide (0.5 mmol, 41 mg).

  • Stir the mixture at room temperature for 5 minutes.

  • Slowly add formic acid (3.0 mmol, 0.11 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to 70°C and stir for 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and stir for 5 minutes.

  • Filter the mixture to remove the ZnO catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 10 mL) to neutralize any excess formic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-Nitrophenyl)formamide.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: N-Formylation of 2-Nitroaniline using Acetic Formic Anhydride on Silica Gel (Microwave-Assisted)

Materials:

  • 2-Nitroaniline

  • Formic acid (98-100%)

  • Acetic anhydride

  • Silica gel (for column chromatography, 60-120 mesh)

  • Methylene chloride

  • Microwave synthesizer

Procedure:

  • In a 50 mL beaker, add 2-nitroaniline (1.0 mmol, 138 mg), formic acid (2.0 mmol, 0.075 mL), acetic anhydride (2.0 mmol, 0.19 mL), and silica gel (2 g).

  • Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.

  • Place the beaker in a microwave synthesizer and irradiate at 300 W for 2 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product by adding methylene chloride (3 x 15 mL) and stirring.

  • Filter the silica gel and combine the methylene chloride extracts.

  • Wash the combined organic layer with water (10 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-(2-Nitrophenyl)formamide.

  • Purify the product by recrystallization.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting potential issues.

Mechanism of ZnO-Catalyzed N-Formylation

The ZnO-catalyzed formylation of anilines with formic acid is believed to proceed through a Lewis acid activation mechanism.

ZnO_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation ZnO ZnO ActivatedComplex [ZnO---O=CH(OH)] ZnO->ActivatedComplex Lewis Acid Interaction FormicAcid HCOOH FormicAcid->ActivatedComplex TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate Aniline Ar-NH2 (2-Nitroaniline) Aniline->TetrahedralIntermediate Nucleophilic Attack Product Ar-NHCHO (N-(2-Nitrophenyl)formamide) TetrahedralIntermediate->Product Dehydration Water H2O TetrahedralIntermediate->Water Product->ZnO Catalyst Regeneration

Caption: Proposed mechanism for ZnO-catalyzed N-formylation of 2-nitroaniline.

Experimental Workflow for Catalytic N-Formylation

The general workflow for the synthesis and purification of N-(2-Nitrophenyl)formamide using a heterogeneous catalyst is depicted below.

Experimental_Workflow Start Start: Reactants (2-Nitroaniline, Formylating Agent, Catalyst) Reaction Reaction (Heating/Stirring/Microwave) Start->Reaction TLC Monitor Reaction Progress (TLC) Reaction->TLC TLC->Reaction Incomplete Workup Work-up TLC->Workup Complete Filtration Catalyst Filtration (for heterogeneous catalysts) Workup->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Product Final Product: N-(2-Nitrophenyl)formamide Purification->Product

Caption: General experimental workflow for heterogeneous catalytic synthesis.

Conclusion

The synthesis of N-(2-Nitrophenyl)formamide can be achieved with high yields through various catalytic methods. For researchers prioritizing green chemistry, reusability, and operational simplicity, the use of heterogeneous catalysts like ZnO and Fe(III)-exchanged sepiolite offers significant advantages. For those requiring extremely rapid synthesis and the highest possible yields, the microwave-assisted reaction with in situ generated acetic formic anhydride on silica gel is a compelling option. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this valuable intermediate.

References

  • N-Formylation of various anilines with formic acid using raw sepiolite... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • ZnO nanoparticles catalyzed C–N bond-forming reactions: A highly efficient protocol to convert electron-deficient anilines to formanilides. (n.d.). Retrieved March 24, 2026, from [Link]

  • Catalysis and reaction mechanisms of N-formylation of amines using Fe(III)-exchanged sepiolite - Akademik Veri Yönetim Sistemi | AVESİS - Bilecik Şeyh Edebali Üniversitesi. (n.d.). Retrieved March 24, 2026, from [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | ACS Omega. (2025, January 24). Retrieved March 24, 2026, from [Link]

  • ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. (2006, August 18). Retrieved March 24, 2026, from [Link]

  • ZnO as a New Catalyst for N -Formylation of Amines under Solvent-Free Conditions | Request PDF. (n.d.). Retrieved March 24, 2026, from [Link]

  • ZnO as a new catalyst for N-formylation of amines under solvent-free conditions. (2006, July 28). Retrieved March 24, 2026, from [Link]

  • ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. - SciSpace. (n.d.). Retrieved March 24, 2026, from [Link]

  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 24, 2026, from [Link]

  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media | Request PDF. (n.d.). Retrieved March 24, 2026, from [Link]

  • ZnO Nanoparticles: A Highly Effective and Readily Recyclable Catalyst for the One-Pot Synthesis of 1,8-dioxo-decahydroacridine and 1,8-dioxooctahydro-xanthene Derivatives - SciELO México. (n.d.). Retrieved March 24, 2026, from [Link]

  • Acetic Formic Anhydride - Organic Syntheses Procedure. (n.d.). Retrieved March 24, 2026, from [Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. (n.d.). Retrieved March 24, 2026, from [Link]

  • Comparison table for the catalytic N-formylation reaction of N-methylaniline with other reported systems where silane is used as reducing agent - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). Retrieved March 24, 2026, from [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023, September 22). Retrieved March 24, 2026, from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe 3 O 4 Nanoparticles - MDPI. (2021, August 18). Retrieved March 24, 2026, from [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org. (n.d.). Retrieved March 24, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Nitrophenyl)formamide

As researchers and drug development professionals, our work inherently involves navigating the risks associated with novel or sparsely documented chemical compounds. N-(2-Nitrophenyl)formamide, a molecule combining the c...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves navigating the risks associated with novel or sparsely documented chemical compounds. N-(2-Nitrophenyl)formamide, a molecule combining the chemical features of a formamide and an aromatic nitro compound, requires a meticulous and conservative approach to safety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must ground our safety protocols in the well-documented hazards of its constituent functional groups. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: A Synthesis of Known Risks

Our primary safety directive is to infer the potential hazards of N-(2-Nitrophenyl)formamide by examining its parent structures: formamide and aromatic nitro compounds.

  • Formamide Moiety: Formamide is a well-characterized hazardous substance. It is classified as a reproductive toxin and a suspected carcinogen.[1][2][3] It is also an irritant to the skin, eyes, and mucous membranes and can be harmful if inhaled, ingested, or absorbed through the skin.[4]

  • Aromatic Nitro Compound Moiety: Aromatic nitro compounds are a class of chemicals known for their potential toxicity. A key concern is their ability to be absorbed through the skin.[5] Butyl rubber is often recommended for hand protection against this class of chemicals.[6] Related structures, such as N-(4-Nitrophenyl)formamide, are known skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.

Given this profile, we must assume N-(2-Nitrophenyl)formamide is potentially a reproductive toxin, a carcinogen, a skin and eye irritant, and readily absorbed through the skin. Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is imperative.

Core PPE Requirements: Your Primary Defense

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[4][7] All handling of N-(2-Nitrophenyl)formamide should occur within a fume hood. The following PPE is mandatory for use in conjunction with these engineering controls.

Eye and Face Protection

Direct contact with chemical splashes can cause severe and irreversible eye damage.

  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory at all times when handling the compound.[7] These provide 360-degree protection from splashes, unlike standard safety glasses.

  • Face Shield: When there is an elevated risk of splashing—such as during the transfer of solutions, heating, or working with larger quantities—a face shield must be worn in addition to safety goggles.[4][8] The face shield protects the entire face from direct splashes.

Hand Protection

Due to the high likelihood of skin absorption, selecting the correct gloves is critical. The choice of glove material depends on the duration and nature of the handling task.

  • Recommended Materials:

    • Butyl Rubber: This material offers excellent protection against a wide range of chemicals, including nitro compounds.[6] It is the preferred choice for extended handling or when direct immersion is possible.

    • Nitrile Rubber: For incidental contact (e.g., handling a sealed container, brief transfers of small quantities), nitrile gloves are a sufficient option.[4][7] However, it is crucial to be aware of their breakthrough time, which is the time it takes for the chemical to permeate the glove.[7]

  • Glove Thickness and Breakthrough Time: Thicker gloves generally provide longer protection.[6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough time data if available. For any task involving more than incidental contact, double-gloving (wearing two pairs of nitrile gloves or a nitrile glove under a butyl rubber glove) provides an additional layer of safety.

  • Proper Technique: Never reuse disposable gloves. Remove gloves using the proper technique to avoid skin contact with the contaminated exterior and wash hands thoroughly after removal.

Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[4] For procedures involving flammable solvents or a risk of fire, a flame-resistant lab coat (e.g., Nomex®) should be worn over cotton-based clothing.[8][9]

  • Full Coverage: Full-length pants and closed-toe, chemical-resistant shoes are mandatory in any laboratory environment where hazardous chemicals are handled. This ensures no skin is exposed between the shoe and the pant leg.

Respiratory Protection

Work should always be conducted within a chemical fume hood to prevent the inhalation of vapors or fine powders.[4][7] If a procedure absolutely cannot be performed within a fume hood and there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be required.[9] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with N-(2-Nitrophenyl)formamide.

PPE_Workflow PPE Selection for N-(2-Nitrophenyl)formamide Handling A Start: Task Assessment B Work in Chemical Fume Hood? A->B C YES B->C Mandatory D NO (Consult EHS - High Hazard) B->D Not Recommended E Core PPE: - Chemical Splash Goggles - Nitrile Gloves (Incidental Contact) - Lab Coat - Full Pants & Closed-Toe Shoes C->E F Risk of Splash or Large Volume? E->F G YES F->G H NO F->H I Add Face Shield G->I J Prolonged Contact or Immersion Risk? H->J I->J K YES J->K L NO J->L M Upgrade to Butyl Rubber Gloves (Consider Double-Gloving) K->M N Proceed with Core PPE L->N O Final PPE Check M->O N->O

Caption: PPE selection workflow for handling N-(2-Nitrophenyl)formamide.

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Compound Chemical Splash GogglesNitrile Gloves (double-gloved recommended)Standard Lab Coat, Full Pants, Closed-Toe Shoes
Preparing Dilute Solutions Chemical Splash GogglesNitrile GlovesStandard Lab Coat, Full Pants, Closed-Toe Shoes
Solution Transfers/Large Scale Goggles & Full Face ShieldButyl Rubber Gloves (or double nitrile)Standard or Flame-Resistant Lab Coat
Equipment Decontamination Goggles & Full Face ShieldButyl Rubber GlovesStandard Lab Coat, Full Pants, Closed-Toe Shoes

Operational and Disposal Plans

A safe experiment begins with preparation and ends with proper disposal.

Step-by-Step Handling Protocol
  • Preparation: Ensure a chemical fume hood is certified and functioning correctly.[7] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[4] Review the safety plan and assemble all necessary equipment within the fume hood before introducing the chemical.

  • Weighing: If possible, weigh the solid compound on an analytical balance with a draft shield located inside the fume hood to contain any fine powders.[9] Use a micro-spatula and handle the powder gently to avoid creating dust.

  • Dissolving: Slowly add solvent to the solid to prevent splashing.[9] Keep containers capped when agitating.

  • Post-Handling Decontamination: Clean all contaminated equipment with an appropriate solvent. Collect this cleaning solvent as hazardous waste.[9] Wipe down the work area within the fume hood. Remove PPE in the correct order (gloves first) and dispose of it as contaminated solid waste. Wash hands thoroughly.

Waste Disposal Plan

Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: All solutions containing N-(2-Nitrophenyl)formamide and solvents used for cleaning must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[10] Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, bench paper, and used vials, must be collected in a separate, labeled hazardous waste container for solids.[9][10]

  • Labeling and Storage: Label all waste containers with "Hazardous Waste - N-(2-Nitrophenyl)formamide" and any other required identifiers.[10] Store waste in a designated satellite accumulation area away from incompatible materials.[10]

Emergency Procedures

  • Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, trained personnel with appropriate PPE may clean it up using an absorbent material.[4] For any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

By integrating these expert-driven protocols and understanding the rationale behind them, we build a culture of safety that protects ourselves, our colleagues, and the integrity of our research.

References

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  • Rutgers University. (n.d.). Formamide - ipo.
  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • University of Washington's Proteomics Resource. (n.d.). SOP for Formamide.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Formamide.
  • Carl ROTH. (n.d.).
  • University of Nebraska-Lincoln. (2024). Personal Protective Equipment for Chemical Exposures.
  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart.
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  • Sigma-Aldrich. (2025).
  • Cayman Chemical. (2025). Safety Data Sheet: 4-Nitrophenyl α-D-Glucopyranoside.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025).
  • NextSDS. (n.d.). N-(2-chloro-5-nitrophenyl)
  • FUJIFILM Wako Chemicals. (2024).
  • Acros Organics. (2017).
  • CPAchem. (2023). Safety Data Sheet: N-(2,4-Dimethylphenyl)formamide.
  • MedchemExpress.com. (2025).
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  • Carl ROTH. (n.d.).
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Nitrophenyl)formamide
Reactant of Route 2
Reactant of Route 2
n-(2-Nitrophenyl)formamide
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